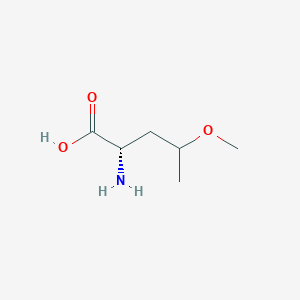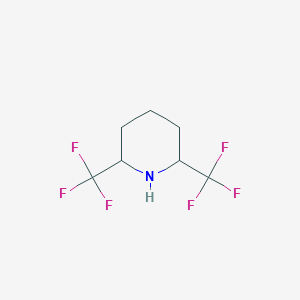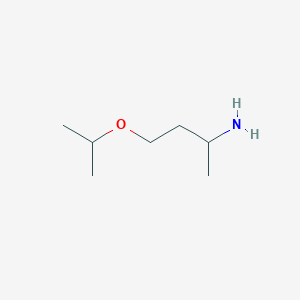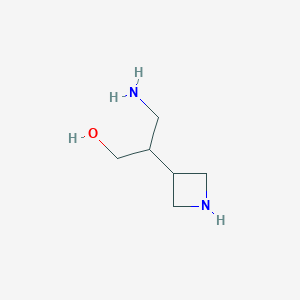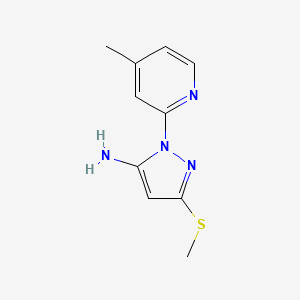
(2,6-Dichloropyridin-3-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Dichloropyridin-3-yl)methanesulfonamide is a specialized chemical compound with the molecular formula C6H6Cl2N2O2S and a molecular weight of 241.1 g/mol . It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a methanesulfonamide group at position 3. This compound is used in various scientific research fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloropyridin-3-yl)methanesulfonamide typically involves the chlorination of pyridine derivatives followed by sulfonamide formation. One common method includes the reaction of 2,6-dichloropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions ensures high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2,6-Dichloropyridin-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives and sulfonamide compounds, which can be further utilized in different applications .
Applications De Recherche Scientifique
(2,6-Dichloropyridin-3-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2,6-Dichloropyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the methanesulfonamide group allows the compound to form strong hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,6-Dichloropyridin-4-yl)methanesulfonamide
- (2,6-Dichloropyridin-5-yl)methanesulfonamide
- (2,6-Dichloropyridin-3-yl)ethanesulfonamide
Uniqueness
(2,6-Dichloropyridin-3-yl)methanesulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The position of the methanesulfonamide group at the 3-position, combined with the chlorine atoms at positions 2 and 6, results in a compound with unique reactivity and interaction profiles compared to its analogs .
Propriétés
Formule moléculaire |
C6H6Cl2N2O2S |
|---|---|
Poids moléculaire |
241.09 g/mol |
Nom IUPAC |
(2,6-dichloropyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C6H6Cl2N2O2S/c7-5-2-1-4(6(8)10-5)3-13(9,11)12/h1-2H,3H2,(H2,9,11,12) |
Clé InChI |
YQZOHFDKQGQSEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1CS(=O)(=O)N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


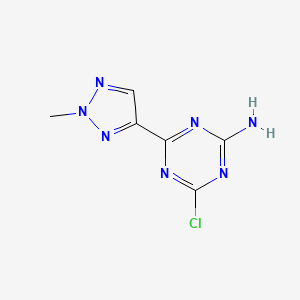
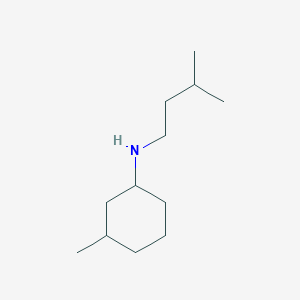
![2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine](/img/structure/B13244114.png)

![5-(Azetidin-3-yl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B13244124.png)
![N,N-Diethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine](/img/structure/B13244125.png)
